molecular formula C11H11F3O B589715 4-(Trifluoromethyl)benzenebutanal CAS No. 528867-43-8

4-(Trifluoromethyl)benzenebutanal

Cat. No.: B589715
CAS No.: 528867-43-8
M. Wt: 216.203
InChI Key: XXXUUFJYLJTYPA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzenebutanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenebutanal typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with butanal in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-(trifluoromethyl)benzaldehyde reacts with a butylmagnesium halide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzenebutanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Trifluoromethyl)benzenebutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzenebutanal involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 4-(Trifluoromethyl)benzenebutanal is unique due to the presence of both the trifluoromethyl group and the butanal chain. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds that lack the butanal chain. The trifluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUUFJYLJTYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734778
Record name 4-[4-(Trifluoromethyl)phenyl]butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528867-43-8
Record name 4-(Trifluoromethyl)benzenebutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528867-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethyl)phenyl]butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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